molecular formula C10H16 B025252 (+)-beta-Pinene CAS No. 19902-08-0

(+)-beta-Pinene

Cat. No.: B025252
CAS No.: 19902-08-0
M. Wt: 136.23 g/mol
InChI Key: WTARULDDTDQWMU-RKDXNWHRSA-N
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Description

(+)-beta-Pinene is a naturally occurring organic compound found in various plants, particularly in coniferous trees. It is a bicyclic monoterpene with a characteristic pine-like aroma. This compound is one of the most abundant constituents of essential oils and is widely used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: (+)-beta-Pinene can be synthesized through several methods, including the pyrolysis of alpha-pinene and the catalytic isomerization of alpha-pinene. The pyrolysis method involves heating alpha-pinene at high temperatures, typically around 300-400°C, in the presence of a catalyst such as alumina or silica. This process results in the formation of this compound along with other by-products.

Industrial Production Methods: Industrially, this compound is primarily obtained from the distillation of turpentine oil, which is derived from the resin of pine trees. The distillation process involves heating the turpentine oil to separate its components based on their boiling points. This compound is then collected as a distillate fraction.

Chemical Reactions Analysis

Types of Reactions: (+)-beta-Pinene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or ozone. The oxidation process typically occurs under mild conditions and results in the formation of compounds like pinocarveol and myrtenal.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This reaction leads to the formation of pinane.

    Substitution: Substitution reactions of this compound often involve halogenation. For example, reacting this compound with chlorine or bromine under controlled conditions can produce halogenated derivatives like beta-pinene chloride or beta-pinene bromide.

Major Products Formed: The major products formed from these reactions include pinocarveol, myrtenal, pinane, and various halogenated derivatives.

Scientific Research Applications

(+)-beta-Pinene has a wide range of scientific research applications across various fields:

    Chemistry: It is used as a starting material for the synthesis of other complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: this compound exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological research. It is studied for its potential use in developing new antimicrobial agents.

    Medicine: Research has shown that this compound has potential therapeutic effects, including anti-cancer and anti-inflammatory activities. It is being investigated for its role in alternative medicine and as a natural remedy for various ailments.

    Industry: In the fragrance and flavor industries, this compound is used as a key ingredient in perfumes, air fresheners, and food flavorings

Mechanism of Action

The mechanism of action of (+)-beta-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors in the body. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it can interact with cannabinoid receptors, contributing to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

(+)-beta-Pinene is structurally similar to other monoterpenes such as alpha-pinene, limonene, and myrcene. it has unique properties that set it apart:

    Alpha-Pinene: While both alpha-pinene and this compound are found in pine trees, alpha-pinene has a different arrangement of atoms, leading to distinct chemical and physical properties. Alpha-pinene is more commonly used in the production of synthetic camphor.

    Limonene: Limonene has a citrus-like aroma and is primarily found in citrus fruits. It is used extensively in cleaning products and as a solvent, whereas this compound is more associated with pine-like scents.

    Myrcene: Myrcene has a musky, earthy aroma and is found in hops, bay leaves, and other plants. It is used in the production of fragrances and flavors, similar to this compound, but with a different scent profile.

Properties

IUPAC Name

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTARULDDTDQWMU-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C1C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC(=C)[C@H]1C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173682
Record name beta-Pinene, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19902-08-0
Record name beta-Pinene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Pinene, (+)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-β-Pinene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-Pinene, (+)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

127 parts by mass of cyclohexane, and 25 parts by mass of β-pinene/isobutylene copolymer (A2) obtained in Reference Example 2 were put into the nitrogen-purged pressure vessel equipped with a stirrer, and stirred to thoroughly dissolve the β-pinene/isobutylene copolymer (A2). Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added thereto, sufficiently dispersed with stirring, and then, the inside of the pressure vessel was sufficiently purged with hydrogen, and the reaction was carried out while stirring at a temperature of 130° C. and a hydrogen pressure of 15 MPa for 25 hours, followed by a return to ambient pressure. Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark) filter to separate and remove the catalyst, reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %), and then sufficiently dried to obtain 24 parts by mass of β-pinene-based polymer (H2). The β-pinene-based polymer (H2) thus obtained had 0.026 mole % of residual olefinic double bonds and 0.0015 mole % of residual aromatic rings, based on total units, as measured by 1H-NMR. The glass transition temperature was 95° C. Also, the ratio of the proton integral value at 6 to 8 ppm to the total proton integral value in 1H-NMR was 4.7×10−6, and the ratio of the proton integral value at 4.5 to 6 ppm to the total proton integral value was 1.0×10−5. The resulting β-pinene-based polymer (H2) had a weight average molecular weight of 53,300 and a number average molecular weight of 32,400.
Name
β-pinene isobutylene
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Synthesis routes and methods II

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
[Compound]
Name
hydrocarbon
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0 (± 1) mol
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petroleum resins
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layer 3
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terpene
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reactant
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Synthesis routes and methods III

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
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solution
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mineral spirits
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nickel ethylhexanoate
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catalyst
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catalyst
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3 mL
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Name
glass
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50 mL
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Name
Teflon
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2.5 mL
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reactant
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5 g
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reactant
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Quantity
35 mL
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solvent
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[Compound]
Name
trialkylaluminum
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0 (± 1) mol
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-beta-Pinene
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Customer
Q & A

Q1: What is the molecular formula and weight of (+)-β-Pinene?

A1: (+)-β-Pinene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: How is (+)-β-Pinene typically characterized?

A2: Common techniques include Gas Chromatography (GC) coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) [, , , ]. These methods allow for separation and identification of (+)-β-Pinene within complex mixtures like essential oils.

Q3: Is there a difference between (+)-β-Pinene and (-)-β-Pinene?

A3: Yes, these two forms represent enantiomers of β-Pinene, meaning they are mirror images of each other. They share the same chemical formula and physical properties but can exhibit different biological activities [].

Q4: What biological activities have been reported for (+)-β-Pinene?

A4: (+)-β-Pinene has shown potential in several areas:

  • Anti-inflammatory Effects: Studies in diabetic rat models suggest (+)-β-Pinene may reduce inflammation, potentially through mechanisms shared with the drug glibenclamide [].
  • Antimicrobial Activity: Research indicates (+)-β-Pinene, often found in essential oils, exhibits antimicrobial activity against various bacteria, including plant pathogens [, , ].
  • Insecticidal Activity: Essential oils rich in (+)-β-Pinene have demonstrated insecticidal properties against certain pests, including the red flour beetle (Tribolium castaneum) [].

Q5: How does (+)-β-Pinene contribute to the aroma of plants?

A5: (+)-β-Pinene is a volatile organic compound (VOC) that contributes to the characteristic aroma of various plants. For instance, it's found in bullock's heart fruit (Annona reticulata L.), contributing to its custard-like and fruity aroma []. It's also a significant component of the aroma profiles in cardamom [], carrots [], sage [], and other plant species [, , ].

Q6: How does (+)-β-Pinene act as a skin permeation enhancer?

A6: Research suggests that (+)-β-Pinene, along with other cyclic monoterpenes, can enhance the transdermal delivery of drugs like indomethacin []. This effect is thought to be due to its interaction with the stratum corneum, the outermost layer of the skin.

Q7: How is (+)-β-Pinene biosynthesized in plants?

A7: (+)-β-Pinene biosynthesis involves enzymes known as monoterpene synthases. These enzymes catalyze the cyclization of geranyl pyrophosphate (GPP), a precursor molecule in the terpenoid biosynthesis pathway [, ]. The specific stereochemistry of (+)-β-Pinene is determined by the enzyme's active site and the stereochemistry of the proton elimination step [].

Q8: How is (+)-β-Pinene metabolized in mammals?

A8: Studies in rabbits reveal that (+)-β-Pinene is metabolized through various pathways, including allylic oxidation, leading to the formation of metabolites like (-)-trans-verbenol []. The specific metabolic routes can be complex, involving enzymes such as cytochrome P450s [].

Q9: What is the ecological role of (+)-β-Pinene?

A9: As a VOC released by plants, (+)-β-Pinene plays a role in plant-insect interactions. It can act as an attractant for some insects, including bark beetles (Ips typographus) [, ], while potentially repelling others [].

Q10: How does (+)-β-Pinene contribute to atmospheric chemistry?

A10: (+)-β-Pinene, emitted by plants, undergoes atmospheric oxidation reactions with hydroxyl radicals and ozone [, , , ]. These reactions lead to the formation of secondary organic aerosol (SOA), which contributes to air pollution and can influence climate [, , ].

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